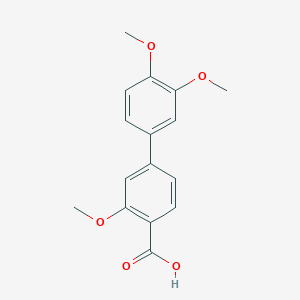

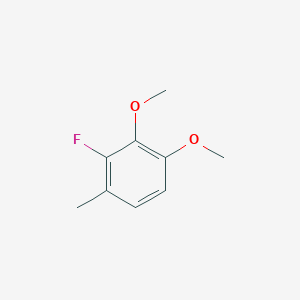

2-Fluoro-3,4-dimethoxy-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

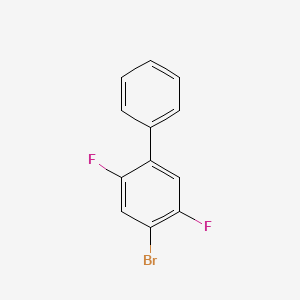

2-Fluoro-3,4-dimethoxy-1-methylbenzene is a chemical compound with the CAS Number: 127685-75-0 . It has a molecular weight of 170.18 and its IUPAC name is this compound . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO2/c1-6-4-5-7 (11-2)9 (12-3)8 (6)10/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and others .Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.18 . It is a liquid in its physical form . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications

FDMB has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various drugs, including the anticonvulsant drug gabapentin and the antidepressant drug fluvoxamine. FDMB has also been used in the synthesis of a variety of other compounds, including the antibiotic drug cefixime and the anti-inflammatory drug ibuprofen. FDMB has been used in a variety of biochemical studies, including the study of the structure and function of enzymes. It has also been used in the study of the physiological effects of drugs and other compounds.

Mechanism of Action

Target of Action

As a derivative of benzene, it likely interacts with biological systems through similar mechanisms .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, using organoboron reagents .

Pharmacokinetics

Its molecular weight of 17018 suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The formation of a substituted benzene ring during electrophilic aromatic substitution could potentially alter the properties of biomolecules and affect cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxy-1-methylbenzene. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Advantages and Limitations for Lab Experiments

FDMB has several advantages and limitations for lab experiments. One of the advantages of FDMB is that it is relatively easy to synthesize and is available in a variety of forms. FDMB is also relatively stable and can be stored for long periods of time. One of the limitations of FDMB is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, FDMB can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are a variety of potential future directions for FDMB research. One potential direction is the development of new methods for the synthesis of FDMB. Another potential direction is the study of the biochemical and physiological effects of FDMB in greater detail. Additionally, FDMB could be used in the development of new drugs and other compounds, as well as in the study of the structure and function of enzymes. Finally, FDMB could be used in the development of new methods for the synthesis of drugs and other compounds.

Synthesis Methods

FDMB can be synthesized through a variety of methods. One of the most common methods of synthesis involves the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst. This reaction produces FDMB in good yield. Other methods of synthesis include the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst and the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with 1-methyl-1-cyclohexene in the presence of a palladium catalyst and a catalytic amount of ethylmagnesium bromide.

Safety and Hazards

The safety data sheet for 2-Fluoro-3,4-dimethoxy-1-methylbenzene indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid breathing in mist, gas, or vapors, and contact with skin and eyes should be avoided . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name |

3-fluoro-1,2-dimethoxy-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQYPHJJHYNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)